

Application Note: Simultaneous Estimation of Brimonidine and Brinzolamide by HPLC-UV

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Compound of Interest

Compound Name: *Brimonidine/brinzolamide*

Cat. No.: *B1243177*

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Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantitative analysis of brimonidine and brinzolamide in pharmaceutical formulations. This method is crucial for quality control and stability studies in the development of ophthalmic solutions containing these two active pharmaceutical ingredients. The described protocol offers a simple, accurate, and precise procedure for the separation and quantification of brimonidine and brinzolamide.

Introduction

Brimonidine tartrate is an alpha-adrenergic receptor agonist, and brinzolamide is a carbonic anhydrase inhibitor.^[1] Both are used in combination for the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.^[1] A reliable analytical method is essential for ensuring the quality and efficacy of their combined dosage forms. This application note provides a detailed HPLC-UV method that has been developed and validated for this purpose.

Data Presentation

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the simultaneous estimation of brimonidine and brinzolamide is presented below. Several methods have been reported, and

two representative examples are provided for comparison.

| Parameter | Method 1 | Method 2 |
|---------------------------|--|---|
| Stationary Phase (Column) | Kromasil C18 (4.6 x 250mm, 5µm)[2] | Hypersil BDS C18 (100 mm x 4.6 mm, 5µm)[1] |
| Mobile Phase | 0.1% Perchloric acid and Acetonitrile (58:42 v/v)[2] | 0.02M Octane-1-sulphonic acid sodium salt and Acetonitrile (65:35 v/v)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection Wavelength | 251 nm[2] | Not specified, but 254 nm and 225 nm are also reported[3][4] |
| Injection Volume | Not specified | Not specified, but 10 µL is commonly used[5] |
| Column Temperature | Ambient[2] | Not specified |
| Run Time | 6 min[2] | Not specified |

System Suitability and Validation Parameters

The following tables summarize the key validation parameters for the HPLC-UV method, demonstrating its suitability for the intended application.

System Suitability

| Parameter | Brimonidine | Brinzolamide | Acceptance Criteria |
|----------------------|-------------|--------------|----------------------------|
| Retention Time (min) | ~2.8[2] | ~2.1[2] | Consistent retention times |
| Tailing Factor | < 2 | < 2 | Tailing factor ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |

Method Validation

| Parameter | Brimonidine | Brinzolamide |
|---|-------------|--------------|
| Linearity Range (µg/mL) | 2-6[4] | 10-30[4] |
| Correlation Coefficient (r ²) | 0.998[2] | 0.998[2] |
| Limit of Detection (LOD) (µg/mL) | 0.04[2] | 0.05[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.11[2] | 0.15[2] |
| Accuracy (% Recovery) | 98-102%[1] | 98-102%[1] |
| Precision (%RSD) | < 2%[1] | < 2%[1] |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Method 1):

- Prepare a 0.1% solution of perchloric acid in HPLC grade water.
- Mix the 0.1% perchloric acid solution with acetonitrile in a ratio of 58:42 (v/v).
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Standard Stock Solution Preparation:

- Accurately weigh and transfer 10 mg of brimonidine tartrate and 50 mg of brinzolamide into separate 100 mL volumetric flasks.
- Dissolve the contents in the mobile phase and make up the volume to the mark. This will yield stock solutions of 100 µg/mL for brimonidine and 500 µg/mL for brinzolamide.

Working Standard Solution Preparation:

- From the stock solutions, prepare a mixed working standard solution containing a suitable concentration of both drugs (e.g., 10 µg/mL of brimonidine and 50 µg/mL of brinzolamide) by diluting with the mobile phase.[1]

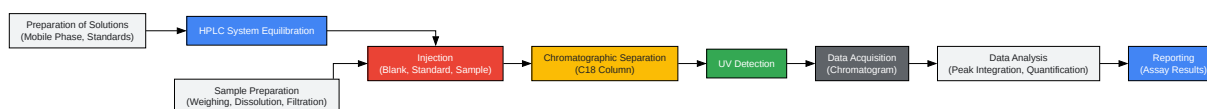
Sample Preparation (Ophthalmic Suspension)

- Accurately weigh a quantity of the ophthalmic suspension equivalent to 10 mg of brinzolamide into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for brimonidine and brinzolamide.
- Calculate the concentration of each analyte in the sample by comparing the peak areas with those of the standard solutions.

Experimental Workflow Diagram



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Caption: HPLC analysis workflow from solution preparation to final reporting.

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References

- 1. A Suitable Chromatographic Method for Simultaneous Estimation of Brimonidine and Brinzolamide in Glaucoma Treated Dosage Form: Influence of its Greenness with Use of Green Metric Tools – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemicaljournal.in [chemicaljournal.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijrar.com [ijrar.com]
- 5. crsubscription.com [crsubscription.com]
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